molecular formula C5H4ClN3 B170760 (4-chloro-1H-pyrazol-1-yl)acetonitrile CAS No. 113336-23-5

(4-chloro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B170760
CAS No.: 113336-23-5
M. Wt: 141.56 g/mol
InChI Key: ZEFWSTXCHGXTJA-UHFFFAOYSA-N
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Description

(4-chloro-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C5H4ClN3 and a molecular weight of 141.56 g/mol . It is a pyrazole derivative, characterized by the presence of a chloro group at the 4-position and an acetonitrile group at the 1-position of the pyrazole ring. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with acetonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium catalysts for certain coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chloro and an acetonitrile group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFWSTXCHGXTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554638
Record name (4-Chloro-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113336-23-5
Record name 4-Chloro-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113336-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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